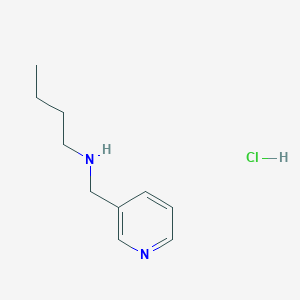
N-(3-Pyridinylmethyl)-1-butanamine hydrochloride
Descripción general
Descripción
“N-(3-Pyridinylmethyl)-1-butanamine hydrochloride” is likely a salt of an amine compound. The “N-(3-Pyridinylmethyl)” part suggests that it has a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a butanamine (a four-carbon chain with an amine group) via a methylene bridge .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or reductive amination .Molecular Structure Analysis
The compound likely has a pyridine ring attached to a butanamine chain. Pyridine is a planar molecule, while the butanamine chain can rotate freely around its bonds, giving the molecule some flexibility .Chemical Reactions Analysis
Amines like this one can participate in a variety of reactions. They can act as bases, nucleophiles, or ligands in coordination compounds. The pyridine ring can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about this compound’s properties. As a hydrochloride salt of an amine, it is likely to be a solid at room temperature and soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methodology : A study by Xinlin (2007) reports the synthesis of a structurally similar compound, 4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]-1-butanamine, highlighting a modified process overcoming harsh reaction conditions and achieving high purity and yield (Y. Xinlin, 2007).
Thermodynamic and Thermophysical Properties : Research on various nitrogen compounds, including pyridine and its derivatives, was conducted by Das et al. (1993), providing valuable data on thermodynamic properties, which are crucial for chemical processing and applications (A. Das et al., 1993).
Functionalized Polyamines : Cervantes-Mejía et al. (2014) synthesized branched polyamines functionalized with pyridine derivatives, indicating potential applications in various chemical processes (Vicente Cervantes-Mejía et al., 2014).
Applications in Drug Synthesis
- Side Chain of Telithromycin : Jin Longlon (2014) and S. Xiao-kai (2009) described the synthesis of a key component of telithromycin, a well-known antibiotic, using a compound structurally related to N-(3-Pyridinylmethyl)-1-butanamine hydrochloride (Jin Longlon, 2014); (S. Xiao-kai, 2009).
Molecular Modeling and Drug Development
Molecular Modeling Studies : A study by Castonguay et al. (2003) utilized molecular modeling to understand the binding interactions of structurally related compounds, indicating potential in drug discovery and design (L. Castonguay et al., 2003).
Anti-influenza Activity : Research by de la Cuesta et al. (1984) on N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, including compounds similar to this compound, showed activity against influenza A viruses (E. de la Cuesta et al., 1984).
Neuroprotective Effects : A study by Hicks et al. (2000) explored the neuroprotective effects of LY042826 and LY393615, compounds related to this compound, indicating potential therapeutic applications (C. Hicks et al., 2000).
Liquid Chromatographic Analysis : Noggle Ft et al. (1991) discussed the chromatographic analysis of 1-Phenyl-3-Butanamines, demonstrating the importance of such techniques in the analysis of structurally similar compounds (Noggle Ft et al., 1991).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, which is a part of the structure of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Several n-(3-pyridinyl) derivatives of bridged bicyclic diamines exhibit double-digit-picomolar binding affinities for the alpha 4 beta 2 subtype, placing them with epibatidine among the most potent nachr ligands described to date .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Action Environment
The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (sar) of the studied compounds .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-6-11-8-10-5-4-7-12-9-10;/h4-5,7,9,11H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPSIKOXJLAHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



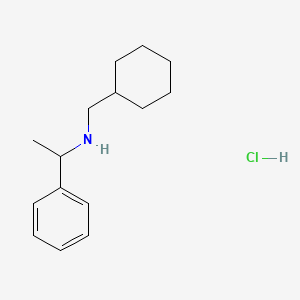
![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)
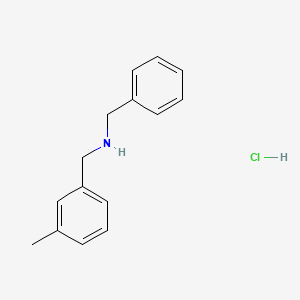

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)
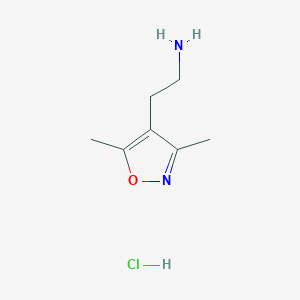
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)

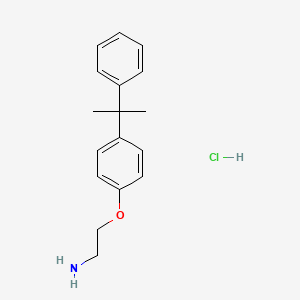
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)